Fialuridin

Übersicht

Beschreibung

Fialuridine is under investigation in clinical trial NCT01337466 (Biodistribution and Dosimetry Evaluation of [124I]FIAU).

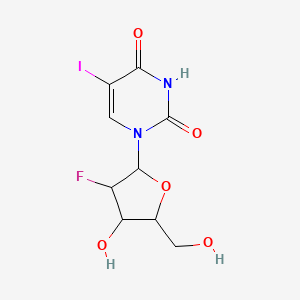

Fialuridine is a nucleoside analog of uridine with activity against hepatitis B virus and herpes viruses. Fialuridine inhibits viral DNA polymerase and viral replication.

Wissenschaftliche Forschungsanwendungen

Hepatitis-B-Behandlungsforschung

Fialuridin (FIAU) wurde ursprünglich als Behandlung für chronische Hepatitis-B-Virusinfektionen entwickelt. Es ist ein Pyrimidin-Nukleosid-Analogon, das sich in virale DNA integriert und so die Virusreplikation hemmt. Klinische Studien zeigten jedoch eine signifikante Hepatotoxizität, was zur Einstellung seiner Verwendung als Therapeutikum führte .

Arzneimittel-induzierte Leberschädigung (DILI) Modellierung

This compound dient als Modellverbindung für die Untersuchung von DILI. Es wurde in chimären TK-NOG-Mäusen mit humanisierten Lebern verwendet, um die Mechanismen von Leberversagen und Laktatazidose zu verstehen, die für die Verbesserung der Arzneimittelsicherheit während der präklinischen Testung entscheidend sind .

Analyse der mitochondrialen Dysfunktion

This compound war von entscheidender Bedeutung für die Untersuchung der mitochondrialen Dysfunktion, da seine Toxizität mit einer Abnahme der Expression von mtDNA-codierten Genen verbunden ist. Diese Anwendung ist entscheidend, um die mitochondriale Grundlage der Arzneimitteltoxizität zu verstehen und sicherere Arzneimittel zu entwickeln .

Nukleosidtransporter-Studien

Die Verbindung wurde verwendet, um die Rolle des humanen Equilibrativen Nukleosidtransporters 1 (ENT1) bei der Arzneimitteltoxizität zu untersuchen. ENT1 ist am mitochondrialen Transport von this compound beteiligt, und seine Hemmung kann vor this compound-Toxizität schützen, was einen Weg für die Forschung zur Arzneimittelsicherheit bietet .

Forschung zur Interaktion mit Ribonukleotidreduktase (RNR)

Die Interaktion von this compound mit RNR, die für die Homöostase des Desoxyribonukleotidtriphosphat (dNTP)-Pools entscheidend ist, wurde untersucht, um die selektive Potenzierung der Arzneimitteltoxizität zu verstehen. Diese Forschung ist für die Entwicklung von Arzneimitteln mit einem geringeren Risiko für Hepatotoxizität von Bedeutung .

Wirkmechanismus

Target of Action

Fialuridine, also known as 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil (FIAU), is a thymidine nucleoside analog . The primary targets of Fialuridine are the human equilibrative nucleoside transporter 1 (ENT1) and thymidine kinase 2 (TK2) . ENT1 is implicated in the mitochondrial transport of Fialuridine , while TK2 is involved in the phosphorylation of Fialuridine into active triphosphate metabolites .

Mode of Action

Fialuridine exerts its action by being incorporated into mitochondrial DNA (mtDNA) via its 3’-hydroxyl moiety, leading to impaired DNA synthesis . This incorporation is facilitated by the action of ENT1 and TK2 . Silencing the expression or activity of ENT1 and TK2 can protect against Fialuridine toxicity .

Biochemical Pathways

The biochemical pathway affected by Fialuridine involves the mitochondrial transport and metabolism of the drug. Fialuridine is transported into the mitochondria by ENT1 and is then phosphorylated into active triphosphate metabolites by TK2 . This leads to the incorporation of Fialuridine into mtDNA, causing mitochondrial dysfunction .

Pharmacokinetics

It is known that fialuridine toxicity is detectable after 7 days of repeated exposure .

Result of Action

The incorporation of Fialuridine into mtDNA leads to reduced expression of mtDNA-encoded genes and overall mitochondrial dysfunction . Clinical manifestations of Fialuridine toxicity include reactive oxygen species formation, lipid accumulation, and induction of apoptosis .

Action Environment

The action of Fialuridine can be influenced by environmental factors such as the presence of other drugs or substances that can interfere with its transport and metabolism. For example, interference with the expression or activity of ribonucleotide reductase (RNR), which is critical to deoxyribonucleoside triphosphate (dNTP) pool homeostasis, resulted in selective potentiation of Fialuridine toxicity .

Biochemische Analyse

Biochemical Properties

Fialuridine is a nucleoside analogue, which means it can interact with various enzymes and proteins involved in DNA synthesis. It is suspected that the toxicity of fialuridine was a result of mitochondrial damage caused by the incorporation of fialuridine into mitochondrial DNA via its 3’-hydroxyl moiety, leading to impaired DNA synthesis .

Cellular Effects

Fialuridine toxicity was only detectable after 7 days of repeated exposure. Clinical manifestations, including reactive oxygen species formation, lipid accumulation, and induction of apoptosis, were readily identified . Fialuridine-induced mitochondrial dysfunction was suggested by a decrease in the expression of mtDNA-encoded genes, which correlated with the onset of toxicity .

Molecular Mechanism

The molecular mechanism of fialuridine involves its incorporation into mitochondrial DNA, leading to impaired DNA synthesis. This is suspected to be the cause of its toxicity . Silencing the expression or activity of the human equilibrative nucleoside transporter 1 (ENT1), implicated in the mitochondrial transport of fialuridine, modestly protected primary human hepatocyte spheroids from fialuridine toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, fialuridine toxicity was only detectable after 7 days of repeated exposure . Over time, the effects of fialuridine became more pronounced, leading to increased cellular damage .

Dosage Effects in Animal Models

In animal models, fialuridine-induced liver toxicity could be readily detected, even when the mice were treated with a Fialuridine dose that was only 10-fold above the dose used in human participants . The clinical features, laboratory abnormalities, liver histology, and ultra-structural changes observed in Fialuridine-treated chimeric mice mirrored those of Fialuridine-treated human participants .

Metabolic Pathways

Fialuridine and its metabolites are monophosphorylated by thymidine kinase 2 (TK2), which is predominantly localized in the mitochondria . This process is crucial for the activation of fialuridine and contributes to its biochemical properties .

Transport and Distribution

Fialuridine is transported into cells via the human equilibrative nucleoside transporter 1 (ENT1) . This transporter is implicated in the mitochondrial transport of fialuridine, and its activity significantly influences the distribution of fialuridine within cells .

Subcellular Localization

Fialuridine is localized within the mitochondria of cells due to its interaction with the human equilibrative nucleoside transporter 1 (ENT1) . This subcellular localization is crucial for its incorporation into mitochondrial DNA and its subsequent effects on DNA synthesis .

Eigenschaften

IUPAC Name |

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVFGAYTKQKGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867808 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-iodopyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69123-98-4 | |

| Record name | FIALURIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

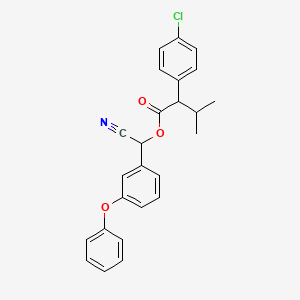

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

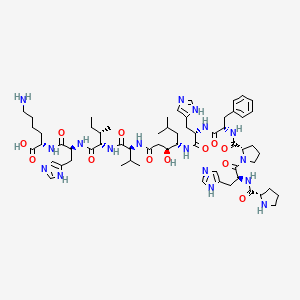

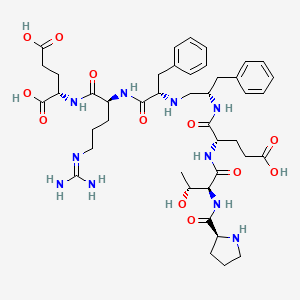

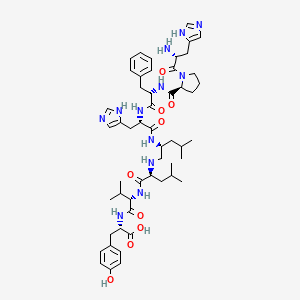

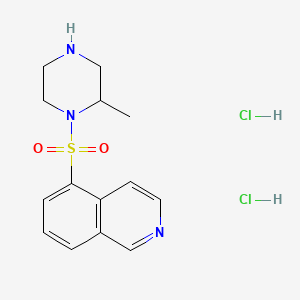

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)

![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)